4-Ethoxy-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1H-indole-7-carboxamide is a chemical compound with the molecular formula C11H12N2O2 . It belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-1H-indole-7-carboxamide consists of a benzene ring fused to a pyrrole ring, forming an indole moiety . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
4-Ethoxy-1H-indole-7-carboxamide is a crystalline colorless compound . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Synthetic Approaches and Medicinal Chemistry Applications
4-Ethoxy-1H-indole-7-carboxamide and its derivatives have been explored for various synthetic and medicinal chemistry applications. Grant et al. (2011) describe synthetic approaches for the synthesis of 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides. These compounds serve as useful intermediates in medicinal chemistry research, employing strategies like Bartoli indole synthesis or sequential and regioselective use of chlorosulfonyl isocyanate. Such routes are scalable and allow for the diversification of indoles for further elaboration, highlighting the compound's utility in drug discovery and development (Grant et al., 2011).
Pharmacological Evaluation and Antihypertriglyceridemic Agents
Shahwan et al. (2010) synthesized N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives, evaluating their lipid-lowering effects in hyperlipidemic rats. These studies showed significant reductions in plasma triglyceride levels and increases in high-density lipoprotein-cholesterol levels, suggesting potential for the treatment of hyperlipidemia and coronary heart diseases. The research underscores the pharmacological relevance of derivatives of 4-Ethoxy-1H-indole-7-carboxamide in addressing cardiovascular health issues (Shahwan et al., 2010).
Antituberculosis Agents
Kondreddi et al. (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents from phenotypic screening against mycobacteria. Their structure-activity relationship studies led to the discovery of compounds with improved in vitro activity compared to standard TB drugs. This work exemplifies the potential of 4-Ethoxy-1H-indole-7-carboxamide derivatives in contributing to the development of new treatments for tuberculosis, highlighting the compound's significance in infectious disease research (Kondreddi et al., 2013).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds, such as 4-Ethoxy-1H-indole-7-carboxamide, will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
4-ethoxy-1H-indole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-9-4-3-8(11(12)14)10-7(9)5-6-13-10/h3-6,13H,2H2,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJHPGFJRRPOBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CNC2=C(C=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-1H-indole-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.